molecular formula C38H46O5Si2 B13356584 (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol

(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol

Cat. No.: B13356584
M. Wt: 638.9 g/mol
InChI Key: BWKGYCSRHPCNAM-MWAROKLZSA-N
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Description

(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol typically involves multiple steps. One common approach is the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents include PCC for oxidation, LiAlH4 for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields ketones or aldehydes, while reduction with LiAlH4 produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The silyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This selective reactivity is crucial for its role in organic synthesis and drug design .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octane: Similar structure but lacks the hydroxyl group.

    (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-one: Similar structure with a ketone group instead of a hydroxyl group.

Uniqueness

The uniqueness of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol lies in its specific stereochemistry and the presence of silyl-protected hydroxyl groups. These features provide it with distinct reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C38H46O5Si2

Molecular Weight

638.9 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-2,4-bis[[tert-butyl(diphenyl)silyl]oxy]-6,8-dioxabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C38H46O5Si2/c1-37(2,3)44(28-19-11-7-12-20-28,29-21-13-8-14-22-29)42-34-32-27-40-36(41-32)35(33(34)39)43-45(38(4,5)6,30-23-15-9-16-24-30)31-25-17-10-18-26-31/h7-26,32-36,39H,27H2,1-6H3/t32-,33+,34-,35-,36-/m1/s1

InChI Key

BWKGYCSRHPCNAM-MWAROKLZSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4CO[C@H](O4)[C@@H]([C@H]3O)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(O4)C(C3O)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C

Origin of Product

United States

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